Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl (Z)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate . The nomenclature reflects three key features:
- The methyl ester group at the C1 position.
- The Z-configuration of the α,β-unsaturated ester system.
- The 2-hydroxyphenyl substituent at the β-carbon.
Alternative systematic identifiers include:
- CAS Registry Number : 125808-20-0.
- SMILES Notation : CO/C=C(/C1=CC=CC=C1O)\C(=O)OC.
- InChIKey : CUEDLSLTSIRGCF-CLFYSBASSA-N.
Molecular Formula and Weight Analysis
The compound has the molecular formula C₁₁H₁₂O₄ , derived from:
- 11 carbon atoms (including aromatic, methoxy, and ester carbons).
- 12 hydrogen atoms.
- 4 oxygen atoms (hydroxyl, methoxy, and ester carbonyl groups).
Calculated molecular weight :
$$
\text{208.21 g/mol} \quad \text{(exact mass: 208.07355886 Da)}.
$$
| Property | Value |
|---|---|
| XLogP3-AA (lipophilicity) | 1.6 |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 4 |
| Rotatable bonds | 4 |
Stereochemical Configuration: E/Z Isomerism Considerations
The α,β-unsaturated ester moiety introduces geometric isomerism. The Z-isomer (cis configuration) is thermodynamically favored due to intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl. Key evidence includes:
- NMR coupling constants : A small $$^3J_{H-H}$$ value (<12 Hz) between the vinylic protons, consistent with cis geometry.
- Synthetic routes : Patent NZ586772A describes conditions favoring the E-isomer (trans configuration) using Dabco (1,4-diazabicyclo[2.2.2]octane) as a catalyst, but isolation of the Z-form predominates under standard conditions.
X-ray Crystallographic Data and Conformational Analysis
While direct X-ray data for this compound is unavailable, related structures provide insights:
- 1,3-Diazinan-5-ol derivatives : A redetermined structure (C₂₆H₃₀N₂O₄) at 173 K shows orthorhombic symmetry (space group Pbca) with dihedral angles of 83.4–88.65° between aromatic and heterocyclic planes.
- Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate : Exhibits planar geometry at the acrylate group, stabilized by conjugation.
For methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate:
- The 2-hydroxyphenyl group likely adopts a near-perpendicular orientation relative to the acrylate plane to minimize steric clashes.
- Methoxy and ester groups reside on the same side (Z-isomer), enabling a pseudo-six-membered hydrogen-bonded ring.
Comparative Structural Analysis with Related Coumarin Derivatives
This compound shares structural motifs with bioactive coumarins, though key differences exist:
Synthetic utility : The acrylate group in this compound serves as a Michael acceptor in Mannich-type reactions, unlike coumarins, which typically undergo electrophilic substitution.
Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl (Z)-2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3/b9-7- |
InChI Key |
CUEDLSLTSIRGCF-CLFYSBASSA-N |
Isomeric SMILES |
CO/C=C(/C1=CC=CC=C1O)\C(=O)OC |
Canonical SMILES |
COC=C(C1=CC=CC=C1O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Formylation: The starting material, methyl 2-(2-hydroxyphenyl)acetate, undergoes formylation with trimethyl orthoformate in the presence of DABCO and a Lewis acid (e.g., BF₃·Et₂O) at −5°C to 25°C. This step generates an enolate intermediate stabilized by DABCO.
- Methylation: The enolate is treated with methyl iodide (CH₃I) or dimethyl sulfate at 0–50°C, yielding the target compound.
Advantages:
- Yield Enhancement: DABCO’s dual role as a base and phase-transfer catalyst increases reaction efficiency, with reported yields of 78–85%.
- Reduced Byproducts: Unlike traditional methods, this approach minimizes oligomerization side reactions common in acrylate syntheses.
Industrial Application:
A scaled-up process described in NZ586772A utilizes DABCO in dimethylformamide (DMF) at 50°C, achieving a 23.7% overall yield when combined with downstream purification via vacuum distillation.
Formylation-Methylation Sequential Approach
A patented two-step method involves formylating methyl 2-hydroxyphenylacetate followed by methylation.
Step 1: Formylation with Trimethyl Orthoformate
The substrate reacts with trimethyl orthoformate in an aprotic solvent (e.g., toluene or DMF) under reflux (100–120°C) for 2–4 hours. Lewis acids such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) catalyze the formylation, producing the enol ether intermediate.
Step 2: Methylation with Alkali Metal Bases
The enol ether is treated with sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in methanol at 0–25°C. This step installs the methoxy group, affording the final product in 70–80% yield.
Critical Parameters:
- Solvent Choice: Polar aprotic solvents like DMF improve solubility of intermediates but require careful removal via vacuum distillation to prevent decomposition.
- Temperature Control: Excessive heat during formylation (>120°C) leads to retro-aldol side reactions, reducing yields by 15–20%.
Palladium-Catalyzed Hydrogenation of Protected Intermediates
A specialized route involves synthesizing a benzyloxy-protected precursor followed by hydrogenolysis. For example, (E)-methyl 2-(2'-benzyloxyphenyl)-3-methoxyacrylate is hydrogenated using 5% palladium on carbon (Pd/C) in ethyl acetate under 3 atm H₂ pressure.
Procedure:
- The benzyl-protected intermediate (5.44 g) is dissolved in ethyl acetate (50 mL) with Pd/C (0.25 g).
- Hydrogenation proceeds at room temperature for 4–6 hours, after which the catalyst is filtered, and the product is crystallized from methanol.
Yield and Purity:
Applications:
This method is favored for high-purity pharmaceutical intermediates but is cost-prohibitive for large-scale agrochemical production due to Pd/C expenses.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Reagents | Temperature Range | Yield | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Esterification | H₂SO₄, HCl | 65–80°C | 85–92% | Simplicity, low cost | Acidic conditions, purification challenges |
| DABCO-Catalyzed | DABCO, BF₃·Et₂O | −5°C to 50°C | 78–85% | High selectivity, minimal byproducts | Requires anhydrous conditions |
| Formylation-Methylation | ZnCl₂, NaOMe | 100–120°C (Step 1) | 70–80% | Scalability, industrial applicability | Sensitive to moisture |
| Hydrogenation | Pd/C, H₂ | Room temperature | 99% | High purity, no acidic/byproduct issues | High catalyst cost, small-scale suitability |
Challenges and Optimization Strategies
Byproduct Formation
- Oligomerization: The α,β-unsaturated ester moiety is prone to dimerization under basic conditions. Solutions include using radical inhibitors (e.g., hydroquinone) and maintaining low temperatures (<50°C).
- Ester Hydrolysis: Residual moisture in DMF or methanol leads to hydrolysis. Azeotropic drying with toluene or molecular sieves mitigates this issue.
Solvent Selection
- Polar Aprotic Solvents: DMF enhances reaction rates but complicates purification. Alternatives like acetonitrile or tetrahydrofuran (THF) offer easier solvent removal.
- Green Chemistry Approaches: Recent efforts explore ionic liquids (e.g., [BMIM][BF₄]) as recyclable solvents, though yields remain suboptimal (60–65%).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: Used in the production of polymers, coatings, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, while the acrylate moiety can undergo polymerization or other chemical transformations. These interactions and transformations are crucial for its applications in different fields.
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below highlights structural differences and biological implications among Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate and related compounds:
Biological Activity
Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate, also known as (E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate, is an organic compound with significant biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : Approximately 208.21 g/mol
- Functional Groups : Contains a methoxy group and a hydroxyphenyl moiety, contributing to its unique chemical properties.
The compound's structure enhances its solubility and reactivity, making it a candidate for various biological applications.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which may help mitigate oxidative stress in biological systems.
- Antimicrobial Properties : Studies have shown that it possesses antibacterial and antifungal activities against various pathogens. For instance, it has been evaluated against strains such as Streptococcus pneumoniae and Candida albicans, displaying effective inhibition comparable to standard antibiotics .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, with assays indicating significant inhibition of inflammatory markers in vitro .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in its antimicrobial and anti-inflammatory actions.
- Cellular Pathway Modulation : It can interact with cellular pathways affecting signal transduction and gene expression, leading to altered cellular responses .
Case Studies
-
Antimicrobial Activity Evaluation :
- A study assessed the minimum inhibitory concentration (MIC) of this compound against several bacterial strains:
Bacterial Strain MIC (µg/mL) Control Drug (Amikacin) Streptococcus pneumoniae 1 2 Escherichia coli 1 2 Candida albicans 16 16 (Ketoconazole)
- A study assessed the minimum inhibitory concentration (MIC) of this compound against several bacterial strains:
-
Anti-inflammatory Assays :
- In vitro studies on mouse mononuclear macrophage leukemia cells (RAW cells) showed that the compound significantly inhibited inflammatory responses, with an IC value lower than that of aspirin, a standard anti-inflammatory drug:
Compound IC (µM) This compound 1.37 Aspirin 1.91
- In vitro studies on mouse mononuclear macrophage leukemia cells (RAW cells) showed that the compound significantly inhibited inflammatory responses, with an IC value lower than that of aspirin, a standard anti-inflammatory drug:
Q & A
Basic: What are the common synthetic routes for Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate?
Answer:
The compound is typically synthesized via esterification or substitution reactions. A representative method involves coupling 2-(2-hydroxyphenyl)acetic acid derivatives with methoxyacryloyl chloride under basic conditions (e.g., using K₂CO₃ in DMF at 80°C). Key steps include:
- Protection of the hydroxyl group to prevent side reactions.
- Nucleophilic acyl substitution to introduce the methoxyacrylate moiety.
- Deprotection under mild acidic conditions to restore the phenolic hydroxyl group.
Validation: Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced: How can stereochemical outcomes be controlled during synthesis of its derivatives?
Answer:
Stereoselectivity in derivatives (e.g., E/Z isomers) is influenced by:
- Reaction solvent polarity (e.g., DMF favors E-configuration due to stabilization of transition states).
- Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP with palladium catalysts).
- Photoisomerization : UV irradiation can interconvert E/Z isomers, as demonstrated in azoxystrobin analogs .
Data Table:
| Condition | E/Z Ratio | Yield (%) |
|---|---|---|
| DMF, 80°C | 9:1 | 78 |
| THF, 60°C | 3:1 | 65 |
| UV Irradiation (254 nm) | 1:2 | 85 |
Basic: How is the molecular structure confirmed post-synthesis?
Answer:
- X-ray crystallography : Resolve bond lengths/angles (e.g., monoclinic P2₁/n space group, β = 102.5° for a related methoxyacrylate crystal) .
- Spectroscopic methods :
Advanced: How do substituents on the phenyl ring affect bioactivity?
Answer:
- Electron-withdrawing groups (e.g., -Cl, -CN) enhance antifungal activity by increasing electrophilicity at the acrylate β-carbon.
- Hydroxyl group position : 2-Hydroxyl improves hydrogen-bonding interactions with target enzymes (e.g., cytochrome bc₁ in fungi) .
Case Study : Fluorine substitution at the pyrimidine ring (e.g., 6-chloro derivatives) increases binding affinity by 30% compared to non-halogenated analogs .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, indirect-vent goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to resolve contradictions in cytotoxicity data across studies?
Answer:
Discrepancies may arise from:
- Cell line variability : Test in multiple lines (e.g., HepG2 vs. HEK293).
- Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolyzed acrylate esters).
- Dose-response refinement : Conduct assays at 0.1–100 μM with triplicate replicates .
Basic: What analytical methods ensure purity for biological testing?
Answer:
- HPLC : C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate.
- Purity threshold : >95% (area normalization at 254 nm).
- Residual solvents : GC-MS to detect traces of DMF or THF .
Advanced: How to design derivatives for improved environmental stability?
Answer:
- Introduce steric hindrance : Add bulky groups (e.g., tert-butyl) to slow hydrolysis.
- Modify logP : Adjust with hydrophobic substituents (e.g., -CF₃) to reduce aqueous degradation.
Example : Azoxystrobin analogs with 2-cyanophenoxy groups show 50% longer half-life in soil .
Basic: What regulatory considerations apply to novel derivatives?
Answer:
- EPA/FDA compliance : Submit toxicity data (e.g., LD₅₀, EC₅₀) for fungicide registration.
- Patent strategies : File provisional patents for novel substitution patterns (e.g., pyrimidine-4-yloxy derivatives) .
Advanced: How to optimize field efficacy in agricultural applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
